molecular formula C7H2BrFN2O2 B8064891 2-Bromo-5-fluoro-4-nitrobenzonitrile

2-Bromo-5-fluoro-4-nitrobenzonitrile

Cat. No.: B8064891
M. Wt: 245.01 g/mol
InChI Key: CXRKHIFTNAZKPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Halogenated Nitrile Compounds in Organic Synthesis and Medicinal Chemistry

Halogenated nitrile compounds, a class of organic molecules featuring both a halogen atom (such as bromine or fluorine) and a nitrile group (-C≡N), are of considerable importance in the landscape of organic chemistry. wikipedia.org The nitrile group itself is a versatile functional group, capable of being transformed into a variety of other functionalities including amines, amides, and carboxylic acids. researchgate.net The presence of a halogen adds another layer of reactivity, providing a site for various coupling reactions, which are fundamental to the construction of complex molecular frameworks. ossila.com

In medicinal chemistry, the strategic incorporation of halogens and nitrile groups can significantly influence a molecule's biological activity. Halogens can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The nitrile group can participate in hydrogen bonding and other interactions within a protein's active site. Consequently, halogenated nitriles are often key intermediates in the synthesis of pharmaceuticals.

Significance of Aromatic Benzonitrile (B105546) Derivatives as Versatile Synthetic Intermediates

Aromatic compounds, particularly those derived from benzene (B151609), are ubiquitous in both nature and synthetic chemistry, forming the core of many pharmaceuticals, agrochemicals, and materials. openaccessjournals.com Benzonitrile, a benzene ring attached to a nitrile group, and its derivatives are particularly valuable as synthetic intermediates. nih.gov The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups, while the nitrile group provides a handle for a wide array of chemical transformations. acs.orgnih.gov

The utility of benzonitrile derivatives is exemplified by their use in the synthesis of heterocyclic compounds, which are ring structures containing atoms of at least two different elements. wikipedia.org These structures are prevalent in a vast number of biologically active molecules. The reactivity of the nitrile group, combined with the stability and versatile functionality of the aromatic ring, makes benzonitrile derivatives indispensable building blocks for the creation of novel and complex chemical entities. nih.gov For instance, 2-bromo-5-fluorobenzonitrile (B41413) is a precursor for synthesizing TADF dyes used in OLED applications and in the creation of antitumor and anti-inflammatory agents. ossila.com

Position of 2-Bromo-5-fluoro-4-nitrobenzonitrile within Functionalized Aromatic Systems Research and its Potential for Advanced Chemical Transformations

This compound stands out as a highly functionalized aromatic system. Its structure, featuring a bromine atom, a fluorine atom, a nitro group (-NO2), and a nitrile group (-C≡N) on a benzene ring, presents multiple, distinct points for chemical modification. This multi-functional nature allows for a high degree of control and selectivity in synthetic strategies.

The presence of both bromine and fluorine offers differential reactivity; the fluorine atom is susceptible to nucleophilic aromatic substitution, while the bromine atom is amenable to various palladium-catalyzed cross-coupling reactions. ossila.com The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for certain reactions and can itself be reduced to an amino group, opening up another avenue for chemical diversification. The nitrile group, as previously mentioned, can be converted into several other important functional groups. researchgate.net

This combination of reactive sites makes this compound a powerful intermediate for the synthesis of complex, poly-substituted aromatic compounds. Its strategic use allows chemists to build intricate molecular architectures with a high degree of precision, making it a valuable asset in the ongoing quest for new materials and therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-fluoro-4-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrFN2O2/c8-5-2-7(11(12)13)6(9)1-4(5)3-10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRKHIFTNAZKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Bromo 5 Fluoro 4 Nitrobenzonitrile

De Novo Synthesis Approaches

De novo synthesis provides a direct route to the target molecule by assembling the core benzonitrile (B105546) structure with the required halogen and nitro groups in a controlled manner.

Strategic Introduction of Halogen Substituents (Bromine and Fluorine) on the Benzonitrile Core

The introduction of halogen atoms onto a benzonitrile core requires careful consideration of the directing effects of the existing substituents. The substitution of hydrogens with fluorine, in particular, can have a significant impact on the strength of halogen bonds. researchgate.net The presence of fluorine, being highly electronegative, can modulate the properties of these bonds, leading to interactions that can be substantially stronger. researchgate.net While direct fluorination of aromatic rings can be challenging due to the high reactivity of fluorine, specialized fluorinating agents can be employed. libretexts.org For instance, 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane ditetrafluoroborate (F-TEDA-BF4) serves as a convenient source of "F+" for such transformations. libretexts.org

Bromination, on the other hand, is a more common electrophilic aromatic substitution. organicchemistrytutor.com The reaction of an aromatic compound with bromine in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), facilitates the substitution of a hydrogen atom with bromine. organicchemistrytutor.com The strategic sequencing of fluorination and bromination is critical to achieve the desired 2-bromo-5-fluoro substitution pattern on the benzonitrile ring, taking into account the ortho-, para-, and meta-directing effects of the nitrile and existing halogen substituents.

Selective Nitration Reactions for Directed Functionalization of Benzonitrile Scaffolds

Nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro group onto an aromatic ring. libretexts.orgmasterorganicchemistry.com The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgmasterorganicchemistry.com The directing effects of the substituents already present on the benzonitrile ring will determine the position of the incoming nitro group. For a 2-bromo-5-fluorobenzonitrile (B41413) intermediate, the bromine atom is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director, and the nitrile group is a meta-director. The interplay of these directing effects is crucial for achieving selective nitration at the 4-position.

Alternative and milder nitration methods have been developed to improve selectivity and avoid harsh acidic conditions. One such method involves the use of bismuth subnitrate in combination with thionyl chloride for the nitration of a range of aromatic compounds. nih.gov Another approach utilizes a nitrogen dioxide-oxygen-zeolite system for the para-selective nitration of halogenobenzenes, offering a cleaner process with high yields. researchgate.netrsc.org

Cyanation Protocols for the Formation of the Nitrile Moiety from Precursors

The introduction of the nitrile group is a key step in the synthesis of benzonitriles. Various methods exist for the cyanation of aryl precursors, such as aryl halides or aldehydes. The Rosenmund-von Braun reaction, which involves heating an aryl halide with a stoichiometric amount of copper(I) cyanide, is a classic method. researchgate.net However, palladium-catalyzed cyanation reactions have gained prominence due to their milder reaction conditions and greater functional group tolerance. nih.gov These reactions can utilize various cyanide sources, including less toxic alternatives like potassium ferrocyanide (K₄[Fe(CN)₆]). researchgate.netnih.gov

Recent advancements have focused on developing more efficient and environmentally benign cyanation protocols. These include the use of heterogeneous catalysts, such as ZnO-supported palladium(0) nanoparticles, which can be recycled. organic-chemistry.org Nickel-catalyzed reductive cyanation of aryl halides using cyanogen (B1215507) bromide has also been reported as a practical method. mdpi.com Furthermore, visible light-promoted, nickel-catalyzed cyanation of aryl halides with 1,4-dicyanobenzene as the cyanating agent offers another alternative. organic-chemistry.org

Synthesis via Functional Group Interconversion and Modification of Precursors

An alternative to de novo synthesis is the modification of readily available precursors through a series of functional group interconversions. This approach can be more efficient if a suitable starting material is commercially available.

Transformation from Nitroaniline to Nitrile Derivatives (e.g., via Sandmeyer-type reactions)

The Sandmeyer reaction is a powerful tool for the conversion of an aromatic amino group into a variety of other functional groups, including the nitrile group. masterorganicchemistry.comnih.govorganic-chemistry.org The reaction proceeds via the formation of a diazonium salt from an aniline (B41778) derivative upon treatment with a nitrite (B80452) source, typically in the presence of a strong acid. masterorganicchemistry.com The resulting diazonium salt can then be treated with a copper(I) cyanide salt to yield the corresponding benzonitrile. masterorganicchemistry.comnih.gov This method is particularly useful for introducing a nitrile group in a position that might be difficult to access through direct cyanation. A patent describes the synthesis of 2-bromo-5-fluoro-4-nitroaniline (B1526599), a potential precursor for a Sandmeyer reaction to produce 2-bromo-5-fluoro-4-nitrobenzonitrile. google.com The synthesis of this aniline derivative involves the nitration of 2-bromo-5-fluoroaniline (B94856). google.com

Starting MaterialReagents for DiazotizationCyanide Source for Sandmeyer ReactionProduct
Aromatic Amine (Aniline)Nitrous Acid (HNO₂) or Alkyl Nitrites (e.g., t-BuONO)Copper(I) Cyanide (CuCN)Aryl Nitrile (Benzonitrile)

Halogenation and Nitration of Existing Fluorobenzonitrile or Bromobenzonitrile Derivatives

Starting with a commercially available fluorobenzonitrile or bromobenzonitrile derivative, the target molecule can be synthesized through sequential halogenation and nitration reactions. For example, starting with 2-bromo-5-fluorobenzonitrile, a nitration reaction would be required to introduce the nitro group at the 4-position. ossila.com Conversely, if starting with a fluoronitro- or bromonitro-benzonitrile, a halogenation step would be necessary. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the aromatic ring. For instance, the nitration of 2-bromo-5-fluoroaniline is a key step in a patented synthesis of 2-bromo-5-fluoro-4-nitroaniline, highlighting the feasibility of introducing a nitro group into a pre-halogenated system. google.com The synthesis of 2-fluoro-4-nitrobenzonitrile (B1302158) has been documented, and this compound could potentially be brominated to yield the desired product.

Starting MaterialReaction TypeTypical ReagentsIntermediate/Product
2-Bromo-5-fluorobenzonitrileNitrationHNO₃/H₂SO₄This compound
2-Fluoro-4-nitrobenzonitrileBrominationBr₂/FeBr₃This compound
4-Bromo-2-fluorobenzonitrileNitrationHNO₃/H₂SO₄4-Bromo-2-fluoro-5-nitrobenzonitrile

Exploration of Advanced Catalytic Approaches for C-X Bond Formation (where X=Br, F)

The direct and selective introduction of bromine and fluorine atoms onto an aromatic ring through C-H activation is a primary goal in modern synthetic chemistry, offering a more atom-economical and efficient alternative to traditional multi-step methods. While specific literature on the direct C-H catalytic functionalization to yield this compound is not extensively detailed, the broader field of catalysis provides a strong basis for potential synthetic routes.

Advanced catalytic methods for C-Br bond formation often employ transition metals. For instance, rhodium-catalyzed C-H activation has been reported for the synthesis of various nitrogen-containing heterocycles. buyersguidechem.comrug.nl Similarly, palladium catalysis is a powerful tool for C-H activation and subsequent functionalization. google.com A general approach for aromatic bromination involves treating an aromatic compound with elemental bromine in the presence of a catalyst, such as a zinc salt adsorbed on an inert support. biosynth.com This process can be conducted in various solvents, with dichloromethane (B109758) or hexane (B92381) often providing good selectivity, and is preferably carried out in the dark to minimize radical side reactions. biosynth.com

For the formation of the C-F bond, modern fluorinating agents are at the forefront of research. Electrophilic fluorinating agents like Selectfluor® are known for their versatility, stability, and broad functional group tolerance. researchgate.net Catalytic enantioselective fluorination has been achieved using Selectfluor® in the presence of chiral catalysts. mdpi.com Another avenue explores the use of organoboranes as phase-transfer catalysts for nucleophilic fluorination with sources like cesium fluoride (B91410) (CsF). google.com The reactivity in these systems is influenced by the fluoride affinity of the borane (B79455) and the ligation of the cation. google.com Visible light photoredox catalysis has also emerged as a powerful technique for C-F bond cleavage and formation, proceeding through radical intermediates under mild conditions.

While these advanced catalytic methods hold great promise, the synthesis of this compound in a laboratory or industrial setting often relies on more established, albeit multi-step, procedures. These typically involve the sequential introduction of the functional groups onto a precursor molecule. For instance, a plausible, though not directly catalytic in the C-H activation sense, route could involve the diazotization of a corresponding aniline precursor, followed by a Sandmeyer-type reaction to introduce the bromine atom. A patent for the synthesis of the related compound, 2-fluoro-4-nitrobenzonitrile, describes a process starting from 2-fluoro-4-nitroaniline, which undergoes diazotization and subsequent bromination before cyanation. mdpi.comsci-hub.se

Process Optimization and Scalability Considerations in Laboratory Synthesis

The successful transition of a synthetic route from a laboratory curiosity to a scalable process hinges on careful optimization of reaction parameters and consideration of practical aspects of scale-up. For a multi-step synthesis of a compound like this compound, each step must be robust, high-yielding, and amenable to larger-scale equipment.

Key parameters that are typically optimized include reaction temperature, time, and the molar ratios of reactants and catalysts. For instance, in the nitration of aromatic compounds, a common step in the synthesis of nitro-substituted aromatics, controlling the temperature is crucial to prevent the formation of byproducts. A study on the nitration of nitrobenzene (B124822) in a continuous flow microreactor demonstrated that reaction times could be significantly reduced from hours to minutes and temperatures lowered compared to industrial batch processes, while maintaining high conversion and selectivity. rug.nlrug.nl

The choice of solvent is another critical factor, impacting reaction rates, solubility of reagents and products, and ease of workup. In a patented process for producing ortho-nitrobenzonitriles, N-methyl-2-pyrrolidinone (NMP) was used as a solvent for the cyanation reaction at elevated temperatures. google.com The scalability of such processes is demonstrated in patents that describe procedures for producing multi-kilogram quantities of related compounds. For example, the synthesis of 2-bromo-5-fluorobenzotrifluoride (B1268043) involves a multi-step process with detailed experimental conditions for each step, indicating its adaptability to larger scales.

The table below outlines a representative multi-step synthesis for a related compound, 2-bromo-5-fluorobenzotrifluoride, which highlights the types of reaction conditions that would be considered for optimization and scale-up.

StepReactantsReagents & CatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Nitration m-fluorobenzotrifluorideNitric acid, Concentrated sulfuric acid-< 252.5--
Reduction 5-fluoro-2-nitrobenzotrifluorideRaney nickel or Pd/C, Hydrogen gas (0.5 MPa)Ethanol30-35~182.0-84.998.7
Diazotization & Bromination 4-fluoro-2-trifluoromethylanilineHydrobromic acid (40%), Cuprous bromide, Sodium nitriteWater5, then room temp.1.5-2.576.1>98

Table 1: Example of a Multi-Step Synthesis for a Related Halogenated Aromatic Compound. This table illustrates the typical parameters that are optimized for each step in a laboratory synthesis, providing a template for the development of a scalable process for this compound.

Furthermore, the development of continuous flow chemistry offers significant advantages for the production of fine chemicals and active pharmaceutical ingredients. nih.gov Flow reactors can provide superior control over reaction parameters, enhance safety for highly exothermic or hazardous reactions, and facilitate seamless multi-step syntheses. d-nb.infoacs.org The application of flow chemistry to the synthesis of highly substituted aromatics is an active area of research that could lead to more efficient and scalable production of compounds like this compound.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Fluoro 4 Nitrobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Pathways

Selective Reactivity at Bromine and Fluorine Sites, Considering Leaving Group Abilities

The reactivity of 2-bromo-5-fluoro-4-nitrobenzonitrile in nucleophilic aromatic substitution (SNAr) reactions is a subject of significant interest due to the presence of two different halogen atoms, bromine and fluorine, which can act as leaving groups. The inherent differences in electronegativity and bond strength between the C-Br and C-F bonds, coupled with their positions relative to the activating nitro and nitrile groups, lead to selective substitution patterns.

Generally, in SNAr reactions, the rate-determining step involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate and the ability of the leaving group to depart are crucial factors influencing the reaction's outcome. Fluorine is typically a better leaving group than bromine in activated aromatic systems. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex. The C-F bond is also more effective at stabilizing the partial negative charge that develops on the ipso-carbon during nucleophilic attack.

In the case of this compound, the fluorine atom is situated ortho to the powerfully electron-withdrawing nitro group and meta to the nitrile group. The bromine atom is positioned meta to the nitro group and ortho to the nitrile group. The activating effect of the nitro group is most pronounced at the ortho and para positions. Therefore, the fluorine at the C-5 position is significantly activated towards nucleophilic attack. Consequently, nucleophiles will preferentially displace the fluorine atom over the bromine atom.

Influence of Electron-Withdrawing Nitro and Nitrile Groups on Aromatic Ring Activation

The presence of both a nitro (-NO2) and a nitrile (-CN) group on the benzene (B151609) ring profoundly influences the reactivity of this compound towards nucleophiles. Both groups are potent electron-withdrawing groups through a combination of inductive (-I) and resonance (-M) effects. This electron withdrawal deactivates the aromatic ring towards electrophilic substitution but, critically, activates it towards nucleophilic aromatic substitution.

The nitro group, in particular, is one of the strongest activating groups for SNAr reactions. Its strong -M effect delocalizes the negative charge of the Meisenheimer intermediate, thereby stabilizing it and lowering the activation energy for its formation. The nitrile group also contributes to the activation of the ring, albeit to a lesser extent than the nitro group. The combined electron-withdrawing power of these two groups renders the aromatic ring highly electron-deficient and thus susceptible to attack by nucleophiles.

The positions of these groups relative to the halogens are paramount. The nitro group at C-4 activates the ortho position (C-5, bearing the fluorine) and the other ortho position (C-3, which is unsubstituted). The nitrile group at C-1 activates the ortho position (C-2, bearing the bromine). The synergistic activation by both groups, especially the dominant effect of the nitro group on the fluorine-bearing carbon, dictates the regioselectivity of SNAr reactions.

Reduction Chemistry of the Nitro Group

Subsequent Derivatization and Further Transformations of Reduced Intermediates

The resulting 4-amino-2-bromo-5-fluorobenzonitrile (B2727637) is a versatile synthetic intermediate. The newly introduced amino group can undergo a wide range of chemical transformations, allowing for the construction of more complex molecular architectures. For instance, the amino group can be acylated with acyl chlorides or anhydrides to form amides. It can also be alkylated, arylated, or participate in diazotization reactions followed by Sandmeyer or related transformations to introduce a variety of other functional groups.

Transformations of the Nitrile Moiety

The nitrile group in this compound and its derivatives is a versatile functional group that can be converted into several other functionalities. The transformation of the nitrile moiety provides another handle for the structural modification of this class of compounds.

One of the most common transformations of the nitrile group is its hydrolysis to a carboxylic acid. This can be achieved under either acidic or basic conditions, typically requiring harsh reaction conditions such as heating with concentrated acids (e.g., H2SO4) or strong bases (e.g., NaOH). The resulting carboxylic acid can then be further derivatized, for example, through esterification or conversion to an acid chloride.

The nitrile group can also be reduced to a primary amine. This reduction can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation under more vigorous conditions than those required for the reduction of the nitro group. The resulting aminomethyl group introduces a flexible linker into the molecule.

Additionally, the nitrile group can participate in cycloaddition reactions and can be converted to tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry. This transformation is typically achieved by reacting the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid.

Hydrolysis and Derivatization to Carboxylic Acid or Amide Functionalities

The nitrile group (-CN) of this compound is a versatile functional handle that can be converted into other important functionalities, such as carboxylic acids and amides.

Hydrolysis to Carboxylic Acid: The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. While specific studies on the hydrolysis of this compound are not prevalent, the reaction is expected to proceed under standard conditions. Typically, this involves heating the nitrile in the presence of a strong acid or base. For instance, a related process for a precursor to 2-bromo-5-fluoro-4-nitroaniline (B1526599) involves hydrolysis with dilute hydrochloric acid at elevated temperatures. google.com This suggests that the functional groups on the ring are stable to these conditions. The hydrolysis of the nitrile group in this compound would yield 2-bromo-5-fluoro-4-nitrobenzoic acid.

Derivatization to Amides: Once the carboxylic acid is formed, it can be readily converted to an amide. A common method involves activating the carboxylic acid, for example, by converting it into an acid chloride using reagents like oxalyl chloride or thionyl chloride. nih.gov This activated intermediate is then reacted with a primary or secondary amine in the presence of a base to afford the corresponding amide derivative. nih.gov Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using peptide coupling reagents. thermofisher.com

Another route to amides is through the partial hydrolysis of the nitrile group, which can sometimes be achieved under controlled conditions, though this is often more challenging than complete hydrolysis followed by amidation.

TransformationReagents and ConditionsProduct
Nitrile to Carboxylic Acid Strong acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH), with heating2-Bromo-5-fluoro-4-nitrobenzoic acid
Carboxylic Acid to Amide 1. Oxalyl chloride or SOCl₂ 2. Amine (RNH₂ or R₂NH), base2-Bromo-5-fluoro-4-nitrobenzamide

Cycloaddition Reactions and Heterocycle Formation

The nitrile functionality in this compound can participate in cycloaddition reactions to form various heterocyclic systems. A notable example is the synthesis of 1,2,4-oxadiazoles.

Formation of 1,2,4-Oxadiazoles: The reaction of a nitrile with hydroxylamine (B1172632) is a well-established method for preparing 1,2,4-oxadiazoles. rsc.org This process typically occurs in two main steps:

Amidoxime (B1450833) Formation: The nitrile (this compound) reacts with hydroxylamine, often in the presence of a base, to form an N-hydroxybenzamidine, commonly known as an amidoxime.

Cyclization: The resulting amidoxime is then reacted with a suitable electrophile, such as an aldehyde or acid chloride. This leads to an intermediate that undergoes cyclization and dehydration to yield the 3,5-disubstituted 1,2,4-oxadiazole (B8745197) ring system. rsc.org

A one-pot synthesis method has been developed where a nitrile, hydroxylamine hydrochloride, and an aldehyde react in the presence of a base. rsc.org In this procedure, the aldehyde serves both as a reactant for the cyclization step and as an oxidant for the final aromatization of the dihydro-1,2,4-oxadiazole intermediate. rsc.org Another approach involves the 1,3-dipolar cycloaddition of nitrile oxides (which can be generated in situ) with nitriles, a reaction that can be catalyzed by platinum(IV) under mild conditions. mdpi.com

Applying this to the target compound, this compound would be expected to form the corresponding amidoxime upon treatment with hydroxylamine. Subsequent reaction with an aldehyde (R'-CHO) would yield a 3-(2-bromo-5-fluoro-4-nitrophenyl)-5-R'-1,2,4-oxadiazole.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The electron-withdrawing nitro and nitrile groups can enhance the reactivity of the aryl bromide in the oxidative addition step of the catalytic cycle.

Suzuki-Miyaura Coupling for C-C Bond Formation at the Bromine Site

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov

Reaction Mechanism and Conditions: The catalytic cycle generally involves three key steps:

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium(II) complex in the presence of a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov For this compound, the reaction with an aryl or vinyl boronic acid (R-B(OH)₂) would replace the bromine atom with the corresponding aryl or vinyl group.

ComponentExamplesPurpose
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Palladacycles libretexts.orgFacilitates the cross-coupling
Ligand Phosphine (B1218219) ligands (e.g., PPh₃, X-Phos) libretexts.orgbeilstein-journals.orgStabilizes and activates the catalyst
Boron Reagent Phenylboronic acid, Alkenylboronic estersSource of the new carbon group
Base K₂CO₃, Cs₂CO₃, KOt-Bu beilstein-journals.orgPromotes the transmetalation step
Solvent Toluene, DMF, Dioxane/WaterSolubilizes reactants

Sonogashira, Heck, and Buchwald-Hartwig Amination Reactions

In addition to the Suzuki-Miyaura coupling, the bromine atom on this compound serves as a handle for other important palladium-catalyzed transformations.

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes to create arylalkynes. libretexts.org It is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org The reaction of this compound with a terminal alkyne (R-C≡CH) would yield a 2-(alkynyl)-5-fluoro-4-nitrobenzonitrile derivative. Copper-free versions of this reaction have also been developed. organic-chemistry.org

Heck Reaction: The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a powerful tool for the vinylation of aryl halides. organic-chemistry.org Coupling this compound with an alkene like styrene (B11656) or an acrylate (B77674) would introduce a vinyl or substituted vinyl group at the 2-position. The reaction often employs catalysts like Pd(OAc)₂ with phosphine ligands or more stable palladacycles. rug.nl

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming carbon-nitrogen bonds. It couples an aryl halide with a primary or secondary amine, catalyzed by a palladium complex. beilstein-journals.org The use of bulky, electron-rich phosphine ligands (such as X-Phos) is common. beilstein-journals.org Applying this to this compound, reaction with an amine (RNH₂ or R₂NH) would lead to the synthesis of 2-(amino)-5-fluoro-4-nitrobenzonitrile derivatives, which are valuable intermediates in medicinal chemistry.

ReactionCoupling PartnerKey Reagents/CatalystsProduct Type
Sonogashira Terminal Alkyne (R-C≡CH)Pd catalyst, Cu(I) co-catalyst, Amine base libretexts.orgArylalkyne
Heck Alkene (e.g., Styrene)Pd catalyst, Base (e.g., Et₃N, K₂CO₃) researchgate.netArylalkene
Buchwald-Hartwig Amine (RNH₂ or R₂NH)Pd catalyst, Bulky phosphine ligand, Base beilstein-journals.orgArylamine

Exploration of Electrophilic Substitution and Oxidation Pathways

Electrophilic Aromatic Substitution: The aromatic ring of this compound is heavily substituted with electron-withdrawing groups (nitro, nitrile, and fluorine). The nitro group, in particular, is a powerful deactivating group for electrophilic aromatic substitution. In the related compound 5-bromo-2-fluoro-4-nitroaniline, the nitro group strongly deactivates the ring. Given that all positions on the ring of this compound are already substituted, further electrophilic substitution is highly unlikely to occur under standard conditions and would require forcing, harsh reaction conditions, likely leading to decomposition rather than selective substitution.

Oxidation and Reduction Pathways: The nitro group is susceptible to reduction. Standard reducing agents, such as hydrogen gas with a palladium catalyst, or metals like iron or tin in acidic media, can reduce the nitro group to an amino group. This would form 4-amino-2-bromo-5-fluorobenzonitrile, a valuable synthetic intermediate.

While the aromatic ring itself is electron-deficient and resistant to oxidation, the functional groups offer pathways for redox chemistry. The aniline (B41778) derivative formed from the reduction of the nitro group could potentially be oxidized. Furthermore, the nitro group itself can participate in various redox reactions depending on the conditions, although its reduction is the most synthetically useful transformation.

Spectroscopic Characterization and Crystallographic Analysis of 2 Bromo 5 Fluoro 4 Nitrobenzonitrile

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For 2-Bromo-5-fluoro-4-nitrobenzonitrile, a suite of NMR experiments is required to unambiguously assign the signals of the hydrogen, carbon, and fluorine nuclei.

To fully elucidate the complex structure of this compound, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. These experiments would allow for the definitive assignment of proton and carbon signals by mapping their correlations through chemical bonds. This is particularly crucial for a substituted aromatic system where the chemical shifts of the aromatic protons and carbons are in a narrow range. A 2D NMR analysis provides a more robust structural confirmation than 1D spectra alone. researchgate.net

The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides critical information about the electronic environment of each nucleus.

¹H NMR: The proton NMR spectrum is expected to show two aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitro, cyano, and fluoro groups, and the bromo group. The spin-spin coupling between these protons would provide information about their relative positions on the aromatic ring.

¹³C NMR: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly informative, with carbons attached to electronegative substituents appearing at lower field. For instance, the carbon of the nitrile group typically appears in the range of 110-125 ppm.

¹⁹F NMR: The ¹⁹F NMR spectrum is a key tool for characterizing fluorinated organic compounds due to its high sensitivity and wide chemical shift range. azom.comnih.gov The spectrum of this compound would show a single resonance for the fluorine atom. Its chemical shift would be indicative of the electronic effects of the surrounding substituents. Furthermore, coupling between the ¹⁹F nucleus and the neighboring ¹H and ¹³C nuclei would provide valuable structural information. azom.com

A detailed analysis of the spin-spin coupling constants (J-values) between ¹H, ¹³C, and ¹⁹F nuclei would further confirm the connectivity of the atoms within the molecule.

Nucleus Predicted Chemical Shift (ppm) Spin-Spin Coupling Constants (Hz)
¹HAromatic region (δ 7.5-8.5)J(H,H), J(H,F)
¹³CAromatic & nitrile region (δ 100-160)J(C,F), J(C,H)
¹⁹FDependent on referenceJ(F,H), J(F,C)

Note: Specific experimental data for this compound is not publicly available. The information presented is based on general principles of NMR spectroscopy and data for analogous compounds.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, provides insights into the functional groups present in a molecule and their vibrational modes.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The strong stretching vibration of the nitrile group (C≡N) is expected in the range of 2240-2220 cm⁻¹. The nitro group (NO₂) would show two distinct stretching vibrations: an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹. The C-F and C-Br stretching vibrations would appear in the fingerprint region of the spectrum. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the nitro group and the vibrations of the aromatic ring are often more intense in the Raman spectrum. The C≡N stretch is also observable in the Raman spectrum. The combination of FT-IR and FT-Raman spectra provides a comprehensive vibrational fingerprint of the molecule.

A powerful approach in vibrational spectroscopy is the comparison of experimentally obtained spectra with those predicted by theoretical calculations, such as Density Functional Theory (DFT). researchgate.net By optimizing the molecular geometry and calculating the vibrational frequencies at a suitable level of theory, a theoretical spectrum can be generated. The comparison with the experimental FT-IR and FT-Raman spectra allows for a more precise assignment of the vibrational modes and can help to confirm the proposed molecular structure. Such a comparative analysis provides a deeper understanding of the vibrational dynamics of the molecule.

Functional Group Expected FT-IR Frequency (cm⁻¹) Expected FT-Raman Frequency (cm⁻¹)
C-H (aromatic)3100-30003100-3000
C≡N2240-22202240-2220
NO₂ (asymmetric stretch)1550-1500Weak or inactive
NO₂ (symmetric stretch)1350-13001350-1300
C-F1250-10001250-1000
C-Br700-500700-500

Note: The exact frequencies can vary depending on the molecular environment and intermolecular interactions. The table provides general ranges for the expected vibrational modes.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information can be utilized to elucidate the elemental composition and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Table 1: Theoretical Isotopic Mass of this compound

IsotopeAtomic Mass (Da)Number of AtomsTotal Mass (Da)
¹²C12.000000784.000000
¹H1.00782522.015650
⁷⁹Br78.918337178.918337
¹⁹F18.998403118.998403
¹⁴N14.003074228.006148
¹⁶O15.994915231.989830
Total Monoisotopic Mass 243.928368

Note: This table represents the calculated theoretical mass. Experimental HRMS data would provide a measured value that could be compared to this theoretical value to confirm the compound's identity.

The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, which is a key signature for bromine-containing compounds.

X-ray Diffraction Crystallography

X-ray diffraction crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed insights into molecular structure, conformation, and intermolecular interactions.

Single Crystal X-ray Structure Determination for Precise Atomic Coordinates

A search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a public record for the single-crystal X-ray structure of this compound. Therefore, precise atomic coordinates and detailed bond lengths and angles from an experimental crystal structure determination are not available at this time.

For context, the crystal structure of a related compound, 2-bromo-4-nitrobenzonitrile, has been determined and deposited in the CCDC (Deposition No. 1448805). Analysis of this related structure could provide some general insights into the potential packing and interactions that might be expected for a similar molecule, but it is not a substitute for the experimental data of the title compound.

Analysis of Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Without an experimentally determined crystal structure, a definitive analysis of the molecular conformation and intermolecular interactions of this compound in the solid state is not possible. However, based on the functional groups present, several types of non-covalent interactions could be anticipated to play a significant role in its crystal packing. These include:

Halogen Bonding: The bromine atom is a potential halogen bond donor, capable of interacting with electron-rich atoms such as the oxygen atoms of the nitro group or the nitrogen atom of the nitrile group on neighboring molecules.

π-π Stacking: The electron-deficient aromatic ring, due to the presence of the nitro and nitrile groups, could engage in π-π stacking interactions with adjacent rings.

Weak Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, weak C-H···O or C-H···N hydrogen bonds could contribute to the stability of the crystal lattice.

Computational and Theoretical Investigations of 2 Bromo 5 Fluoro 4 Nitrobenzonitrile

Quantum Chemical Modeling

Quantum chemical modeling is a powerful tool for understanding the geometric and energetic properties of molecules. For a compound like 2-Bromo-5-fluoro-4-nitrobenzonitrile, these methods could provide valuable information about its stability, reactivity, and potential applications.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used approach for calculating the optimized geometry and energy of molecules in their ground state. In a hypothetical DFT study of this compound, researchers would be able to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. This would provide a three-dimensional picture of the molecule and offer insights into the steric and electronic effects of the bromo, fluoro, and nitro substituents on the benzonitrile (B105546) framework. Furthermore, the total energy calculated by DFT would be indicative of the molecule's thermodynamic stability.

Selection of Appropriate Exchange-Correlation Functionals and Basis Sets for Optimal Prediction Accuracy

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. Exchange-correlation functionals are approximations used to describe the complex interactions between electrons. Common functionals include B3LYP, PBE, and M06-2X, each with its own strengths and weaknesses depending on the system being studied.

Basis sets are sets of mathematical functions used to represent the electronic wavefunctions. Larger basis sets, such as those from the Pople (e.g., 6-311++G(d,p)) or Dunning (e.g., aug-cc-pVTZ) families, provide more flexibility in describing the electron distribution and generally lead to more accurate results, albeit at a higher computational cost. For a molecule containing a heavy atom like bromine, it is often necessary to use basis sets that include effective core potentials (ECPs) to account for relativistic effects. The optimal combination of functional and basis set for this compound would need to be determined through careful benchmarking against experimental data or higher-level theoretical calculations, neither of which are currently available in the literature.

Electronic Structure and Reactivity Descriptors

Beyond geometry and energetics, computational chemistry can elucidate the electronic properties of a molecule, which are crucial for understanding its reactivity and potential interactions.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap, Spatial Distribution, and Reactivity Insights

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule.

An FMO analysis of this compound would reveal the spatial distribution of these orbitals. It is likely that the HOMO would be localized on the electron-rich aromatic ring and the halogen atoms, while the LUMO would be concentrated on the electron-withdrawing nitro and nitrile groups. This information would be critical in predicting how the molecule would interact with other chemical species.

Molecular Electrostatic Potential (MEP) Surfaces for Prediction of Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive and negative potential. Red-colored regions typically denote areas of high electron density and are susceptible to electrophilic attack, while blue-colored regions indicate electron-deficient areas that are prone to nucleophilic attack.

For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group, making these sites attractive for electrophiles. Conversely, positive potential would be expected around the hydrogen atoms and potentially on the bromine atom (a phenomenon known as a σ-hole), indicating sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Charge Transfer, Delocalization, and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.govuni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons.

Prediction and Interpretation of Spectroscopic Data

Computational methods are routinely used to predict and interpret the spectroscopic signatures of molecules. By simulating spectra, researchers can assign experimental bands, understand the vibrational modes of the molecule, and predict its electronic and magnetic resonance properties.

The vibrational spectra of this compound can be simulated using quantum chemical calculations, primarily through DFT methods. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common choice for providing a good balance between accuracy and computational cost for organic molecules.

The process begins with the optimization of the molecule's geometry to find its lowest energy structure. Following this, frequency calculations are performed, which yield the harmonic vibrational frequencies. These frequencies correspond to the fundamental vibrational modes of the molecule, which include stretching, bending, and torsional motions of the atoms.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. The output also includes the infrared intensities and Raman activities for each mode, allowing for the generation of complete theoretical FT-IR and Raman spectra. These simulated spectra are crucial for assigning the vibrational bands observed in experimental measurements. For example, characteristic stretching frequencies for the nitrile (-C≡N) group, the nitro (-NO₂) group, and carbon-halogen (C-Br, C-F) bonds can be precisely identified.

Table 1: Illustrative Calculated Vibrational Frequencies for this compound (Note: The following data is hypothetical and serves to illustrate the typical output of a DFT frequency calculation. Specific calculated values for this compound are not available in the cited literature.)

Vibrational ModeCalculated Frequency (cm⁻¹) (Unscaled)IR Intensity (km/mol)Raman Activity (Å⁴/amu)
C-H Stretch310015150
C≡N Stretch22405080
NO₂ Asymmetric Stretch158025030
NO₂ Symmetric Stretch135030020
C-F Stretch125018010
C-Br Stretch680905

Calculated NMR Chemical Shifts and Coupling Constants for Comparative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry, specifically the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound.

The calculation is performed on the optimized molecular geometry. The predicted isotropic shielding values for each nucleus are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS) for ¹H and ¹³C. These theoretical chemical shifts can be directly compared with experimental spectra to aid in peak assignment. Furthermore, spin-spin coupling constants (J-couplings) can also be calculated to provide deeper insight into the bonding environment and molecular conformation. For substituted benzenes, these calculations are particularly useful for resolving ambiguities in the assignment of aromatic protons and carbons.

Table 2: Illustrative Calculated NMR Chemical Shifts for this compound (Note: The following data is hypothetical and based on general principles. Specific calculated values for this compound are not available in the cited literature.)

AtomCalculated Chemical Shift (ppm)
C1 (-CN)110.5
C2 (-Br)118.0
C3 (-H)135.2
C4 (-NO₂)148.9
C5 (-F)165.1 (d, JCF)
C6 (-H)115.8 (d, JCF)
H38.15
H67.90

UV-Visible Absorption Spectra Prediction using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules. This approach computes the excitation energies from the ground state to various excited states, which correspond to the absorption of light in the UV-Visible range.

For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax), the corresponding oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions involved (e.g., π → π* or n → π*). These calculations are typically performed using the optimized ground-state geometry and a functional suitable for excited-state properties, often in a simulated solvent environment to better match experimental conditions. The results are critical for understanding the electronic structure and photophysical properties of the molecule.

Table 3: Illustrative Predicted Electronic Transitions for this compound (Note: The following data is hypothetical. Specific calculated values for this compound are not available in the cited literature.)

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3100.25HOMO → LUMO (π → π)
S₀ → S₂2750.15HOMO-1 → LUMO (π → π)
S₀ → S₃2400.40HOMO → LUMO+1 (π → π*)

Conformational Landscape and Energetic Profiling Studies

While the benzene (B151609) ring of this compound is rigid, rotation of the nitro (-NO₂) group relative to the plane of the ring can give rise to different conformers. Although the barrier to this rotation is expected to be relatively low, computational studies can map the conformational landscape.

This is achieved by performing a potential energy surface (PES) scan, where the dihedral angle defining the orientation of the nitro group is systematically varied, and the energy of the molecule is calculated at each step. This process identifies the minimum energy conformers (stable states) and the transition states connecting them. The results provide the relative energies of the conformers and the rotational energy barriers between them. Such studies are important for understanding the molecule's flexibility and the populations of different conformers at thermal equilibrium. For this molecule, the planar or near-planar orientation of the nitro group is expected to be the most stable due to conjugation with the aromatic system.

Reaction Mechanism Elucidation through Computational Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent reactions, such as nucleophilic aromatic substitution.

A computational study of a reaction mechanism involves several key steps:

Locating Reactants and Products: The geometries of the starting materials and products are fully optimized.

Transition State (TS) Search: A transition state is a first-order saddle point on the potential energy surface that connects reactants and products. Various algorithms are used to locate the TS geometry. The successful location of a TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state, ensuring that it connects the intended reactants and products. This confirms that the located TS is the correct one for the reaction of interest.

Advanced Research Applications and Derivatization of 2 Bromo 5 Fluoro 4 Nitrobenzonitrile

Strategic Building Block in Complex Molecule Synthesis.

The utility of 2-Bromo-5-fluoro-4-nitrobenzonitrile as a strategic building block is rooted in the differential reactivity of its functional groups. This allows for sequential and controlled modifications, which is a key requirement in the multi-step synthesis of complex target molecules. The presence of the fluorine atom, activated by the electron-withdrawing nitro group, makes the aromatic ring susceptible to nucleophilic aromatic substitution. In parallel, the bromine atom can be selectively targeted in various palladium-catalyzed cross-coupling reactions. This orthogonality enables chemists to introduce a variety of substituents and build molecular complexity in a planned and efficient manner.

While direct literature specifically detailing the synthesis of marketed drugs using this compound is not extensively available, its structural motifs are integral to many biologically active compounds. The applications of its close analogues strongly suggest its potential as a key intermediate in the synthesis of novel therapeutic agents. For instance, related fluorinated benzonitriles are foundational in the development of various drug candidates.

The synthesis of anti-tumor agents often relies on scaffolds that can be derived from precursors like this compound. For example, 2-Fluoro-5-nitrobenzonitrile is used to produce anti-tumor benzothiophene (B83047) derivatives. ossila.com Similarly, the quinazoline (B50416) core, which is present in many anti-cancer and anti-inflammatory drugs, can be synthesized from precursors like 2-bromo-5-fluorobenzonitrile (B41413). bldpharm.com The structural elements of this compound make it an ideal starting material for creating libraries of compounds for screening against various cancer cell lines and inflammatory targets. Research into nitroimidazole compounds has demonstrated their potential as anti-tumor agents, highlighting the relevance of the nitro group in designing new cancer therapies. google.com

Although not explicitly documented as an intermediate for Tezacaftor, the functionalities present in this compound are relevant to the synthesis of complex APIs. The construction of such molecules often involves the precise introduction of various functional groups, a process for which this compound is well-suited.

API or Drug Candidate Class Relevant Precursor/Analogue Therapeutic Area Reference
Benzothiophene derivatives2-Fluoro-5-nitrobenzonitrileAnti-tumor ossila.com
Quinazoline derivatives2-bromo-5-fluorobenzonitrileAnti-tumor, Anti-inflammatory bldpharm.com
Tyrosine kinase inhibitors2-fluoro-4-nitrobenzonitrile (B1302158)Cancer, Atherosclerosis biosynth.com
Compounds with anticancer activity2-bromo-5-hydroxybenzoic acidCancer google.com

The development of novel agrochemicals, such as herbicides and fungicides, often involves the exploration of new chemical scaffolds that can offer improved efficacy and environmental profiles. While specific examples of commercial agrochemicals derived from this compound are not prominent in the literature, its structural features are found in patented herbicidal compounds. For instance, substituted benzoylcyclohexanediones and substituted benzoylisoxazoles, which have been developed as herbicides, share structural similarities with derivatives of this compound. acs.org The high degree of functionalization of this compound makes it a candidate for the synthesis of new active ingredients in the agrochemical industry.

In the realm of specialty chemicals, this compound can serve as a precursor to dyes, pigments, and other materials where fine-tuning of electronic and photophysical properties is crucial. The combination of electron-withdrawing groups can be exploited to create molecules with specific absorption and emission characteristics.

Functional Materials Science Applications.

The field of materials science continuously seeks novel organic molecules with tailored electronic and photophysical properties for a range of applications. The unique electronic nature of this compound makes it a compelling candidate for the synthesis of functional materials.

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, and the development of efficient emitter materials is a key area of research. Thermally Activated Delayed Fluorescence (TADF) emitters are a class of materials that can achieve near-100% internal quantum efficiency in OLEDs. The design of TADF molecules often requires the combination of electron-donating and electron-accepting moieties.

A close analogue, 2-Bromo-5-fluorobenzonitrile, serves as a precursor for the synthesis of TADF dyes. bldpharm.com For example, it can be used to create emitters like 2-phenoxazine-5-acridine-benzonitrile through a two-step reaction involving nucleophilic aromatic substitution and Buchwald-Hartwig amination. bldpharm.com An OLED device incorporating this type of dye has demonstrated a maximum current efficiency of 16.3 cd A⁻¹, a maximum power efficiency of 12.2 lm W⁻¹, and an external quantum efficiency of 5%. bldpharm.com Given these results, this compound, with its enhanced electron-accepting properties due to the additional nitro group, is a promising building block for the next generation of TADF emitters.

The design of organic semiconductors also benefits from the structural features of this compound. The ability to create well-defined molecular structures with specific energy levels is fundamental to the performance of organic electronic devices. ossila.com

Application Related Precursor Key Synthesized Material Performance Metric Reference
OLEDs (TADF Emitters)2-Bromo-5-fluorobenzonitrile2-phenoxazine-5-acridine-benzonitrile5% External Quantum Efficiency bldpharm.com

The concept of molecular engineering, or the deliberate design of molecules to achieve specific functions, is central to modern materials science. This compound is an excellent platform for building novel molecular scaffolds. Its multiple reactive sites allow for the construction of extended conjugated systems, macrocycles, and other complex architectures. For example, the related compound 2-Fluoro-5-nitrobenzonitrile is described as an ideal scaffold for molecular design due to its triple-substituted nature, which allows for the synthesis of not only benzothiophenes but also pyrroloquinoline and quinoline (B57606) derivatives, as well as macrocycles. ossila.com The ability to systematically modify the structure of this starting material allows researchers to fine-tune properties such as solubility, solid-state packing, and charge transport characteristics, which are critical for advanced material performance.

Development of Chemical Probes and Functional Reagents for Biological and Chemical Systems.

Chemical probes are essential tools for studying biological processes and for chemical sensing applications. These molecules are designed to interact with specific targets and produce a detectable signal, often through fluorescence. The fluorinated benzonitrile (B105546) scaffold is a known fluorophore.

A related compound, 2-Bromo-5-fluorobenzonitrile, has been utilized as a fluorescent probe for measuring the properties of metal ions. This suggests that this compound could be derivatized to create novel chemical probes. The introduction of the nitro group can quench fluorescence, a property that can be exploited in "turn-on" fluorescent probes, where a reaction with an analyte removes the quenching group and restores fluorescence. The versatile chemistry of this compound allows for the attachment of various recognition elements to target specific analytes or biological molecules, making it a valuable starting point for the development of new functional reagents.

Future Directions in Application-Oriented Research involving this compound Derivatives

The exploration of derivatives of this compound is poised to expand into several key areas of application-oriented research, primarily driven by the versatile reactivity of the parent molecule. The unique combination of a synthetically accessible bromine atom, a nucleophilically substitutable fluorine atom activated by a nitro group, and a nitrile group that can be transformed into various functionalities provides a rich platform for the generation of novel molecules with tailored properties.

Future research is anticipated to focus on several promising trajectories:

Medicinal Chemistry: The development of new therapeutic agents remains a primary objective. The fluorinated and nitrated benzonitrile scaffold is a key intermediate in the synthesis of complex molecules. innospk.comgoogle.comarborpharmchem.com The introduction of fluorine, in particular, is a well-established strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity. researchgate.netnih.gov Future work will likely involve the synthesis of libraries of derivatives for screening against a wide range of biological targets. A significant area of interest is the development of kinase inhibitors, where substituted benzonitriles have shown promise. google.com The pursuit of compounds with improved selectivity and potency will drive further synthetic efforts. The concept of polypharmacology, or designing single molecules to interact with multiple targets, may also guide the development of new derivatives for complex diseases.

Materials Science: The unique electronic properties conferred by the nitro and cyano groups make derivatives of this compound attractive for applications in materials science. Research into novel organic light-emitting diode (OLED) materials is a particularly promising avenue. The core structure can be elaborated with various aromatic and heterocyclic units to tune the emission color, efficiency, and stability of the resulting materials. Theoretical studies, such as Density Functional Theory (DFT), can be employed to predict the electronic and optical properties of new derivatives, guiding synthetic efforts toward materials with desired characteristics. researchgate.net

Agrochemicals: There is potential for the development of new herbicides, fungicides, and insecticides. The synthesis of novel bioactive compounds for crop protection is an ongoing need, and the structural motifs accessible from this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Catalysis: While less explored, derivatives of this compound could be investigated as ligands for transition metal catalysts. The presence of nitrogen and potentially other heteroatoms in the derivatives could allow for the formation of stable metal complexes with unique catalytic activities.

The following table outlines potential research directions and the rationale behind them:

Research DirectionRationalePotential Applications
Medicinal Chemistry The scaffold is suitable for generating diverse molecular structures with potential biological activity. Fluorine can improve pharmacokinetic properties. researchgate.netnih.govKinase inhibitors, anticancer agents, anti-inflammatory drugs. google.com
Materials Science The electron-withdrawing groups can be exploited to create materials with interesting photophysical properties.Organic Light-Emitting Diodes (OLEDs), nonlinear optical materials, and advanced dyes. researchgate.net
Agrochemicals The structural framework can be modified to produce novel compounds with potential herbicidal or pesticidal activity.Development of new and more effective crop protection agents.
Catalysis Derivatives could serve as ligands for the development of new catalysts.Homogeneous catalysis for fine chemical synthesis.

Concluding Remarks and Future Research Perspectives

Synthesis and Reactivity Landscape of 2-Bromo-5-fluoro-4-nitrobenzonitrile: A Synthesis of Current Academic Understanding.

The chemical architecture of this compound is characterized by a strategic arrangement of electron-withdrawing and leaving groups on a benzonitrile (B105546) framework. This arrangement dictates a predictable yet nuanced reactivity profile, primarily governed by the principles of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Synthesis:

A definitive, optimized synthesis for this compound is not extensively detailed in current literature, suggesting that its preparation likely follows multi-step sequences common for polysubstituted aromatics. A plausible synthetic approach, inferred from established methodologies for analogous compounds, would likely involve the sequential functionalization of a simpler benzonitrile or aniline (B41778) precursor. Key transformations would include electrophilic nitration, Sandmeyer reaction for the introduction of the bromo and cyano groups, and potentially a Schiemann reaction or nucleophilic fluorination for the incorporation of the fluorine atom. The regiochemical outcome of each step would be a critical consideration, often requiring careful control of reaction conditions or the use of directing groups.

A hypothetical synthetic pathway could commence with a commercially available fluoroaniline, followed by bromination, diazotization, and subsequent cyanation. Nitration at a late stage would need to be highly regioselective to achieve the desired 4-nitro isomer. The challenges associated with such multi-step syntheses include cumulative yield reduction and the potential for isomeric impurities.

Reactivity:

The reactivity of this compound is dominated by the interplay of its functional groups:

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effects of the nitro and cyano groups, particularly from the para-nitro group, activate the aromatic ring towards nucleophilic attack. The fluorine atom, being the most electronegative halogen and a good leaving group in SNAr reactions, is the most probable site for substitution by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates). The bromine atom is less activated for SNAr due to its position relative to the nitro group.

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is a well-established handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and functional group tolerance. Key examples of such transformations include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their derivatives to form biaryl structures.

Buchwald-Hartwig Amination: Coupling with amines to form arylamines.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Heck Reaction: Coupling with alkenes.

This dual reactivity allows for a modular approach to the synthesis of complex molecules, where the fluorine can be displaced first via SNAr, followed by a subsequent cross-coupling reaction at the bromine site, or vice-versa.

Reactivity TypeKey Reagents & ConditionsExpected Product Class
Nucleophilic Aromatic SubstitutionNucleophile (e.g., R-NH2, R-OH, R-SH), Base (e.g., K2CO3), Polar aprotic solvent (e.g., DMF, DMSO)Substituted 2-bromo-4-nitrobenzonitriles
Suzuki-Miyaura CouplingAryl/vinyl boronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3)Biaryl or vinyl-substituted benzonitriles
Buchwald-Hartwig AminationPrimary/secondary amine, Pd catalyst, Ligand (e.g., BINAP, XPhos), Base (e.g., NaOt-Bu)N-Aryl benzonitriles
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et3N)Alkynyl-substituted benzonitriles

Unresolved Challenges and Opportunities in Targeted Synthesis and Functionalization.

While the reactivity of this compound can be predicted with a reasonable degree of confidence, several challenges and opportunities remain in its targeted synthesis and functionalization.

Challenges:

Regioselective Synthesis: The primary challenge lies in the development of a high-yielding, scalable, and regioselective synthesis of the target molecule itself. The synthesis of polysubstituted aromatic compounds is often plagued by the formation of undesired isomers, which can be difficult and costly to separate. nih.gov Achieving precise control over the introduction of four different substituents at specific positions on the benzene (B151609) ring is a non-trivial synthetic problem.

Chemoselectivity in Functionalization: While the differential reactivity of the fluorine and bromine atoms is a key advantage, achieving perfect chemoselectivity can be challenging. Under certain conditions, particularly with highly reactive nucleophiles or forcing reaction conditions, competitive substitution at the bromine position in SNAr reactions, or side reactions involving the nitro or cyano groups, could occur. For instance, strong bases could potentially react with the proton ortho to the cyano group.

Substrate Scope and Limitations: The full extent of the substrate scope for reactions involving this compound has not been systematically explored. The strong deactivating effect of the multiple electron-withdrawing groups might pose challenges for certain types of cross-coupling reactions that are sensitive to electronic effects.

Opportunities:

Development of Novel Synthetic Methodologies: The challenges in synthesizing this compound highlight an opportunity for the development of novel synthetic strategies. This could include the use of transition-metal-catalyzed C-H activation or functionalization to introduce the substituents in a more direct and efficient manner, thereby avoiding lengthy, linear synthetic sequences. beilstein-journals.org

Orthogonal Functionalization Strategies: The distinct reactivity of the C-F and C-Br bonds presents a prime opportunity for developing orthogonal functionalization strategies. This would allow for the sequential and controlled introduction of different functionalities into the molecule, creating a library of diverse compounds from a single, versatile building block.

Exploration of Cascade Reactions: The multiple reactive sites on the molecule could potentially be exploited in cascade or domino reactions, where a single set of reagents triggers a series of transformations to rapidly build molecular complexity.

Research AreaSpecific ChallengePotential Opportunity
SynthesisLow yields and isomeric impurities in multi-step syntheses.Development of C-H functionalization approaches for more direct synthesis.
FunctionalizationAchieving perfect chemoselectivity between the C-F and C-Br bonds.Design of highly selective catalysts and reaction conditions for orthogonal derivatization.
Reaction ScopePotential for limited reactivity in certain cross-coupling reactions due to electronic deactivation.Exploration of novel catalytic systems that are tolerant of electron-poor substrates.

Interdisciplinary Research Avenues and High-Impact Applications of this Functionalized Benzonitrile.

The unique structural and electronic properties of this compound and its derivatives position them as valuable scaffolds for a range of interdisciplinary applications, particularly in medicinal chemistry, materials science, and agrochemicals.

Medicinal Chemistry:

The benzonitrile moiety is a common feature in many biologically active compounds and approved drugs. The ability to introduce diverse substituents at specific vectors around the ring makes this compound an attractive starting point for the synthesis of novel therapeutic agents. For instance, substituted benzonitriles are known to act as inhibitors for a variety of enzymes, including tyrosine kinases, which are important targets in cancer therapy. google.com The presence of the fluorine atom can also be advantageous, as it can enhance metabolic stability and binding affinity.

Materials Science:

Functionalized benzonitriles are precursors to a variety of advanced materials. The nitrile group can be converted into other functional groups or can participate in polymerization reactions. For example, derivatives of this compound could be used to synthesize:

High-Performance Polymers: Incorporation of this rigid, polar unit into polymer backbones could lead to materials with enhanced thermal stability and specific electronic properties.

Organic Light-Emitting Diodes (OLEDs): The electronic properties of biaryl and other conjugated systems derived from this compound could be tuned for applications in OLEDs. Similar fluorinated benzonitriles are used as building blocks for thermally activated delayed fluorescence (TADF) emitters. ossila.com

Liquid Crystals: The rod-like shape and polarity of certain derivatives could make them suitable candidates for liquid crystal applications.

Agrochemicals:

The development of new herbicides and pesticides is an ongoing need. The polysubstituted aromatic core of this compound provides a template that can be elaborated to explore new chemical space for agrochemical discovery.

The future of research on this compound lies at the intersection of these fields. Collaborative efforts between synthetic chemists, medicinal chemists, and materials scientists will be crucial to fully realize the potential of this versatile chemical entity. The development of efficient synthetic routes and a deeper understanding of its reactivity will undoubtedly pave the way for the discovery of new molecules with significant societal impact.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-5-fluoro-4-nitrobenzonitrile, and how can intermediates be characterized?

  • Methodological Answer : A stepwise approach is recommended:

Bromination : Start with a fluorinated benzonitrile precursor (e.g., 5-fluoro-4-nitrobenzonitrile) and introduce bromine via electrophilic substitution using FeBr₃ or AlBr₃ as catalysts .

Nitration : Optimize nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to prevent over-nitration. Monitor regioselectivity using TLC or HPLC .

Characterization : Confirm intermediates via NMR (¹H/¹³C) and IR spectroscopy. Compare IR peaks with NIST reference data for nitro and cyano groups (e.g., C≡N stretch at ~2230 cm⁻¹) .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (N₂/Ar). Avoid moisture to prevent hydrolysis of the nitrile group. Purity should be verified via HPLC before use, as decomposition may yield brominated byproducts .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H NMR to identify aromatic protons (δ 7.5–8.5 ppm) and J-coupling from fluorine (¹⁹F-¹H coupling).
  • Mass Spectrometry : High-resolution MS to confirm molecular ion [M+H]⁺ at 259.94 g/mol (C₇H₃BrFN₂O₂).
  • IR Spectroscopy : Validate nitro (asymmetric stretch ~1520 cm⁻¹) and nitrile groups .

Advanced Research Questions

Q. How do the electronic effects of the fluoro and nitro groups influence regioselectivity in further functionalization?

  • Methodological Answer :

  • The nitro group (-NO₂) is a strong meta-director, while fluoro (-F) acts as an ortho/para-director due to its electronegativity. Computational modeling (DFT) can predict preferred reaction sites.
  • Experimental validation: Perform Suzuki-Miyaura coupling with aryl boronic acids. LC-MS analysis will show predominant coupling at the bromine site due to steric and electronic factors .

Q. How can contradictory data on reaction yields for bromo-nitrobenzonitrile derivatives be resolved?

  • Methodological Answer :

Reproducibility Checks : Standardize reaction conditions (solvent purity, catalyst batch).

Byproduct Analysis : Use GC-MS to identify side products (e.g., debrominated or over-nitrated species).

Cross-Validation : Compare synthetic protocols from independent studies (e.g., Filler et al. vs. Kanto Reagents catalog data ).

Q. What strategies improve the purity of this compound in large-scale syntheses?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures (80:20 v/v) at low temperatures to isolate high-purity crystals.
  • Column Chromatography : Optimize solvent systems (hexane/ethyl acetate gradient) with silica gel. Monitor fractions via HPLC (>95% purity threshold) .

Q. How can mechanistic studies elucidate the role of the nitro group in photostability?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Track absorbance changes under UV light (λ = 254 nm) to assess degradation kinetics.
  • Computational Analysis : Use TD-DFT to model excited-state interactions between nitro and cyano groups. Compare with experimental data to identify degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.